DHFR Inhibitory Potency vs. Trimethoprim
4-Hydroxy Trimethoprim inhibits Escherichia coli dihydrofolate reductase with an IC50 of 11 nM, as reported in BindingDB [1]. In direct comparison, the parent compound trimethoprim exhibits an IC50 of 5 nM against bacterial DHFR [2]. The hydroxylation at the 4-position therefore results in a 2.2-fold reduction in inhibitory potency.
| Evidence Dimension | Inhibition of E. coli DHFR (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Trimethoprim: 5 nM (bacterial DHFR) |
| Quantified Difference | 2.2-fold higher IC50 (reduced potency) |
| Conditions | In vitro enzymatic assay; E. coli DHFR |
Why This Matters
Researchers screening DHFR inhibitors or studying metabolite activity must account for this 2.2-fold potency loss when interpreting structure-activity relationships or modeling antibacterial efficacy.
- [1] BindingDB. BDBM50404462 (4-Hydroxytrimethoprim). IC50: 11 nM for E. coli Dihydrofolate reductase. View Source
- [2] Univ-Bio. Trimethoprim (CAS 738-70-5) Technical Datasheet. IC50 values: bacterial DHFR = 5 nM; mammalian DHFR = 30,000 nM. (Citing Schweitzer, B.I.; Dicker, A.P.; Bertino, J.R. FASEB J. 1990, 4(8), 2441-2452). View Source
